Cinnamylidenemalonic acid
Overview
Description
Cinnamylidenemalonic acid is an organic compound with the chemical formula C12H10O4 . It appears as a white or light yellow crystalline powder .
Synthesis Analysis
The preparation method of Cinnamylidenemalonic acid generally involves reacting cinnamic acid and dichloromethane under alkaline conditions . The reaction equation is as follows: cinnamic acid + dichloromethane + sodium hydroxide → Cinnamylidenemalonic acid + sodium chloride + water .Molecular Structure Analysis
The molecular formula of Cinnamylidenemalonic acid is C12H10O4 . Its molecular weight is 218.211 .Chemical Reactions Analysis
When decarboxylated by thermolysis in quinoline at 130 °C, Cinnamylidenemalonic acid gives almost pure 5-phenylpenta-2(Z),4(E)-dienoic acid which slowly stereomutates, but on continued heating at 170 °C it passes over to give almost pure 2(E),4(E)-acid .Physical And Chemical Properties Analysis
Cinnamylidenemalonic acid has a melting point of 208°C (dec.) . It is soluble in alcohol and ether, but insoluble in water . Its boiling point is 484.6°C at 760 mmHg . The vapor pressure is 3.34E-10mmHg at 25°C .Scientific Research Applications
1. Decarboxylation in Resorcinol and Catechol
- Summary of Application: Cinnamylidenemalonic acid is used in the study of decarboxylation reactions in resorcinol and catechol .
- Methods of Application: The decarboxylation of cinnamylidenemalonic acid in resorcinol and catechol is studied using kinetic data . The activation parameters are calculated and compared with those previously reported for the decarboxylation of unsubstituted and substituted malonic acids .
- Results or Outcomes: The study provides valuable kinetic data for the decarboxylation of cinnamylidenemalonic acid in resorcinol and catechol .
2. Synthesis of Aminotroponyl Acrylates
- Summary of Application: Cinnamylidenemalonic acid is used in the synthesis of new non-benzenoid cinnamate analogs, 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates .
- Methods of Application: The synthesis is achieved through Pd(ii)-catalyzed C7-H olefination of 2-aminotropones in the presence of acrylates .
- Results or Outcomes: The study resulted in the synthesis of new non-benzenoid cinnamate analogs, which are potential precursors of hairpin forming peptides .
3. [2+2] Dimerization
- Summary of Application: Cinnamylidenemalonic acid undergoes photochemical reaction when irradiated with 257.3A of light .
- Methods of Application: The compound is crystallized in three different polymorphic structures each of which undergoes a photochemical reaction when irradiated with 257.3A of light .
- Results or Outcomes: The products of photochemical reactions were characterized by proton NMR .
4. Laser Microstructuring
- Summary of Application: Cinnamylidenemalonic acid is used in the development of polymers designed for laser microstructuring .
- Methods of Application: The compound is incorporated into a polymer matrix. The resulting material shows high sensitivity and stability to wet etching, high-quality film-formation properties, and high-resolution ablation structures .
- Results or Outcomes: The study proves that it is possible to apply laser ablation as an alternative .
5. Synthesis of Non-benzenoid Cinnamate Analogs
- Summary of Application: Cinnamylidenemalonic acid is used in the synthesis of non-benzenoid cinnamate analogs .
- Methods of Application: The compound is used in the synthesis of non-benzenoid cinnamate analogs through a process involving the AldrichCPR .
- Results or Outcomes: The study resulted in the synthesis of non-benzenoid cinnamate analogs .
6. Laser Microstructuring
- Summary of Application: Cinnamylidenemalonic acid is used in the development of polymers designed for laser microstructuring .
- Methods of Application: The compound is incorporated into a polymer matrix. The resulting material shows high sensitivity and stability to wet etching, high-quality film-formation properties, and high-resolution ablation structures .
- Results or Outcomes: The study proves that it is possible to apply laser ablation as an alternative .
Safety And Hazards
Cinnamylidenemalonic acid is relatively stable at room temperature and is not easy to explode or burn . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling or using the compound . When storing, the Cinnamylidenemalonic acid should be placed in a closed container, away from open flames and oxidants .
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enylidene]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUXJIIRIWMSQ-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylidenemalonic acid | |
CAS RN |
4472-92-8, 28028-86-6 | |
Record name | Cinnamylidenemalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, cinnamylidene-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028028866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamylidenemalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamylidenemalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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